molecular formula C10H6ClF3N2 B119870 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 142623-90-3

3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B119870
M. Wt: 246.61 g/mol
InChI Key: YEWZHKXOYAEAAS-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a chlorophenyl group and a trifluoromethyl group may confer unique properties to this compound.

Scientific Research Applications

Structural Analysis and Molecular Interactions

The compound 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, also found in variants like SC-560, has been studied extensively for its structural characteristics. In one study, the dihedral angles between the heterocycle and the chlorobenzene and methoxybenzene rings were precisely measured, emphasizing the importance of understanding molecular geometry for drug design and synthesis. The molecule's stability and potential for forming stable dosage formulations due to its dispersion-type intermolecular interactions were also noted (Long et al., 2009). Another structural analysis highlighted the dihedral angles formed by the pyrazole ring with chlorophenyl and other phenyl rings, contributing to the understanding of molecular conformations in crystalline structures (Dai et al., 2011).

Computational Drug Design

The compound has also been a subject of interest in the field of computational drug design. Studies have shown that modifications on the pyrazole scaffold can significantly impact the inhibition of protein kinases, a crucial aspect of drug development for various diseases. Computational studies provide insights into the drug-candidate properties and potential effects on the human body, underscoring the importance of simulation in drug discovery (Singh et al., 2009).

Antimicrobial and Anticancer Properties

Research has also delved into the antimicrobial and anticancer properties of pyrazole derivatives. Certain compounds synthesized from variants of 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole exhibited higher anticancer activity than reference drugs, and many showed good to excellent antimicrobial activity, highlighting the potential of these compounds in therapeutic applications (Hafez et al., 2016).

Spectroscopic Studies and Antimicrobial Potential

The compound's antimicrobial potential was further underscored through spectroscopic studies and molecular docking analysis. A novel derivative was synthesized and its molecular geometry, intramolecular interactions, and antimicrobial activity were comprehensively studied, providing valuable insights into the compound's therapeutic potential (Sivakumar et al., 2020).

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Pyrazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWZHKXOYAEAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352686
Record name 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

CAS RN

142623-90-3
Record name 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
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